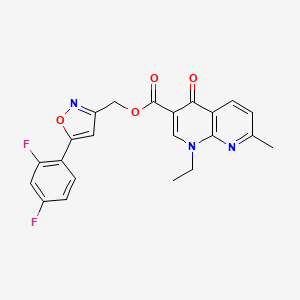

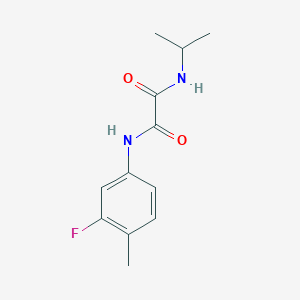

![molecular formula C20H14F3N3O2S B2780074 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 429646-81-1](/img/structure/B2780074.png)

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

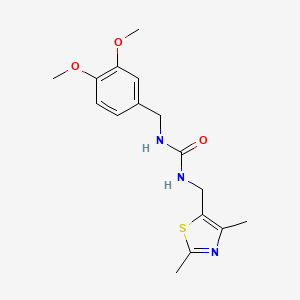

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and function of B-cells. TAK-659 has emerged as a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.

Aplicaciones Científicas De Investigación

Synthesis Methods

Research into imidazo[1,2-a]pyridines, a class to which N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide belongs, has led to the development of efficient synthesis methods. For instance, Cui et al. (2018) describe a metal-free three-component domino reaction for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing good efficiency and functional group tolerance (Cui et al., 2018). Moreover, Mironov et al. (2006) have developed a catalytic system for synthesizing imidazo[1,2-a]pyridines, emphasizing its high yield and absence of side reactions (Mironov et al., 2006).

Chemical Properties and Reactivity

The chemical reactivity of imidazo[1,2-a]pyridines has been explored in various studies. Park et al. (2017) discuss the development of diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes as bifunctional N-heterocyclic carbene ligands, efficient in catalyzing direct C-H carboxylation with CO2 (Park et al., 2017). Alcarazo et al. (2005) provide insights into the imidazo[1,5-a]pyridine skeleton as a versatile platform for stable N-heterocyclic carbenes, suitable for various synthesis applications (Alcarazo et al., 2005).

Biological Activity

The biological activity of compounds related to N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been evaluated in various contexts. Kim et al. (2009) synthesized benzenesulfonamide-substituted imidazoles and evaluated their ALK5 inhibitory activity, demonstrating significant inhibition in cell-based assays (Kim et al., 2009).

Propiedades

IUPAC Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2S/c21-20(22,23)15-6-4-8-17(12-15)29(27,28)25-16-7-3-5-14(11-16)18-13-26-10-2-1-9-19(26)24-18/h1-13,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSUVQIHQGJHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

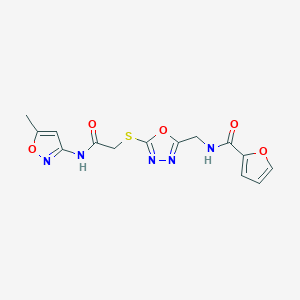

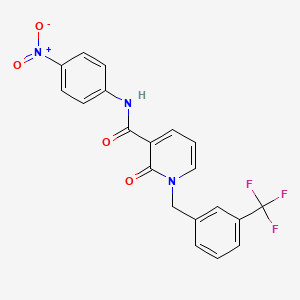

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)

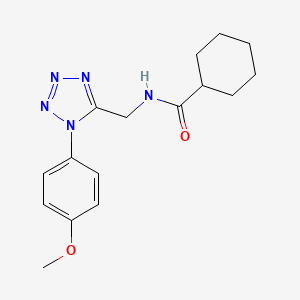

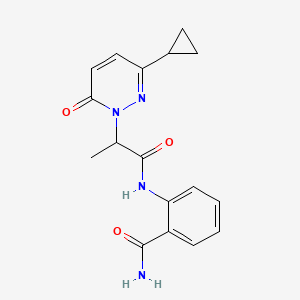

![(2,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2780000.png)

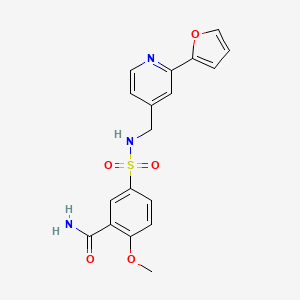

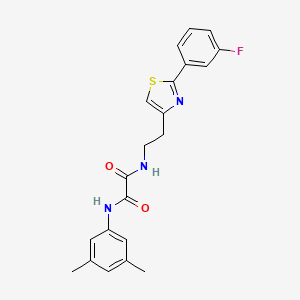

![N-(2-Methylpropyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2780006.png)

![8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)

![4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2780013.png)